Sodium selenite pentahydrate

Descripción general

Descripción

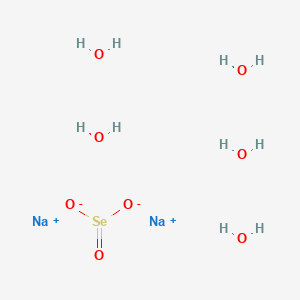

Sodium selenite pentahydrate is an inorganic compound with the formula Na2SeO3·5H2O . This salt is a colorless solid and is the most common water-soluble selenium compound .

Synthesis Analysis

Sodium selenite pentahydrate is usually synthesized by the reaction of selenium dioxide with sodium hydroxide . The reaction proceeds as follows: SeO2 + 2 NaOH + 5 H2O → Na2SeO3·5H2O . The reaction occurs in an aqueous solution, and the resulting product is then crystallized and purified .Molecular Structure Analysis

In the crystal structure of Sodium selenite pentahydrate, both anhydrous Na2SeO3 and its pentahydrate feature pyramidal SeO32− . The Se-O distances range from 1.67 to 1.72 Å .Chemical Reactions Analysis

Sodium selenite pentahydrate is prepared by the reaction of selenium dioxide with sodium hydroxide . The hydrate converts to the anhydrous salt upon heating to 40 °C . Oxidation of this anion gives sodium selenate, Na2SeO4 .Physical And Chemical Properties Analysis

Sodium selenite pentahydrate is a colorless solid . The hydrate converts to the anhydrous salt upon heating to 40 °C . According to X-ray crystallography, both anhydrous Na2SeO3 and its pentahydrate feature pyramidal SeO32− .Aplicaciones Científicas De Investigación

Environmental Science and Pollution Research

- Field : Environmental Science

- Application : Sodium selenite pentahydrate is used in research to study its effects on the toxicity, growth, and selenium bioaccumulation in Lucilia sericata maggots (LSMs) .

- Method : Different types of selenium (Se) (sodium selenite [SS], yeast selenium [YS], and nano-selenium [NS]) are exposed to LSMs. The exposure concentrations range from 10–50 mg kg −1 in group SS and 10–30 mg kg −1 in group YS .

- Results : The 50% lethal concentration of LSMs exposed to SS was 2.18 and 1.96 times that of YS and NS, respectively. LSM growth was significantly promoted at exposure concentrations of 10–50 mg kg −1 in group SS and 10–30 mg kg −1 in group YS, whereas NS inhibited LSMs growth at all concentrations .

Glass Manufacturing

- Field : Industrial Manufacturing

- Application : Sodium selenite pentahydrate is used in the manufacture of colorless glass .

- Method : Sodium selenite and other selenite salts are used to “neutralize” green impurities during the manufacture of colorless glass .

- Results : The pink color imparted by these selenites cancels out the green color imparted by iron impurities .

Dietary Supplements

- Field : Nutrition and Health

- Application : Sodium selenite pentahydrate is used as an ingredient in dietary supplements such as multi-vitamin/mineral products . Selenium is an essential element for the human body .

- Method : Sodium selenite is added to dietary supplements and consumed orally .

- Results : Selenium is a component of the glutathione peroxidase enzyme, which protects cell components from oxidative damage due to peroxides produced during cellular metabolism .

Animal Diets

- Field : Animal Nutrition

- Application : Sodium selenite pentahydrate is approved by the US Food and Drug Administration as a selenium supplement to animal diets .

- Method : Sodium selenite is added to pet foods .

- Results : The addition of sodium selenite to animal diets helps in maintaining the health of the animals .

Medical Research

- Field : Medical Research

- Application : The use of sodium selenite (selenase®) is being investigated for use in intensive care, sepsis, cardiosurgery, resuscitation, plastic surgery, organ transplantation, and vascular surgery .

- Method : Sodium selenite is administered to patients in a controlled manner as part of the research .

- Results : The results of these studies are still being investigated .

Synthesis and Fundamental Reactions

- Field : Chemistry

- Application : Sodium selenite pentahydrate is used in the synthesis of other selenium compounds .

- Method : Sodium selenite usually is prepared by the reaction of selenium dioxide with sodium hydroxide . The hydrate converts to the anhydrous salt upon heating to 40 °C .

- Results : Oxidation of this anion gives sodium selenate, Na2SeO4 .

Hazard Identification

- Field : Safety and Hazard Identification

- Application : Sodium selenite pentahydrate is classified under various hazard categories and is used in safety data sheets .

- Method : The hazard information is determined through various tests and analyses .

- Results : Sodium selenite pentahydrate is classified as Acute toxicity (oral, inhalation), Skin corrosion/irritation, Skin sensitization, Serious eye damage/eye irritation, Short-term (acute) aquatic hazard, Long-term (chronic) aquatic hazard .

Safety And Hazards

Direcciones Futuras

Sodium selenite pentahydrate has been used in studies related to nutrigenomics . Diets supplemented with sodium selenite pentahydrate increased body selenium levels in male and female zebrafish after 7 days and altered the selenoproteome of the brain . Selenoproteome alterations were strongly dependent on time and additional qRT-PCR shows differences between sexes .

Propiedades

IUPAC Name |

disodium;selenite;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O3Se.5H2O/c;;1-4(2)3;;;;;/h;;(H2,1,2,3);5*1H2/q2*+1;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUANAMBRHOLYTH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-][Se](=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10Na2O8Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10102-18-8 (Parent) | |

| Record name | Sodium selenite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90181473 | |

| Record name | Sodium selenite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium selenite pentahydrate | |

CAS RN |

26970-82-1 | |

| Record name | Sodium selenite pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026970821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium selenite pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | disodium;selenite;pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM SELENITE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0WV4L961ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloroimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B46051.png)